molecular formula C21H18ClN3O3S2 B12722202 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 84712-65-2

2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B12722202
CAS No.: 84712-65-2
M. Wt: 460.0 g/mol
InChI Key: CWYZKJWRWUSWHT-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is a complex organic compound that features a unique combination of imidazole, thiazolidine, and phenylpropanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves multiple steps, starting with the preparation of the imidazole and thiazolidine intermediates. The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst . The thiazolidine ring is typically formed via the reaction of a thiourea derivative with a haloketone under basic conditions . The final step involves the condensation of the imidazole and thiazolidine intermediates with phenylpropanoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole or thiazolidine derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid is unique due to its combination of imidazole, thiazolidine, and phenylpropanoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84712-65-2

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

2-[(5E)-5-(5-chloro-1,3-dimethylbenzimidazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid

InChI

InChI=1S/C21H18ClN3O3S2/c1-23-14-9-8-13(22)11-15(14)24(2)18(23)17-19(26)25(21(29)30-17)16(20(27)28)10-12-6-4-3-5-7-12/h3-9,11,16H,10H2,1-2H3,(H,27,28)/b18-17+

InChI Key

CWYZKJWRWUSWHT-ISLYRVAYSA-N

Isomeric SMILES

CN\1C2=C(C=C(C=C2)Cl)N(/C1=C/3\C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=C3C(=O)N(C(=S)S3)C(CC4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.